molecular formula C18H18ClN3O4S2 B2900664 5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 921556-12-9

5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2900664
CAS No.: 921556-12-9
M. Wt: 439.93
InChI Key: ZEOKTFBQKXZDFU-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-sulfonamide derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and linked via an ethyl chain. The ethoxy group may enhance lipophilicity compared to methoxy or nitro analogs, influencing pharmacokinetics and receptor binding .

Properties

IUPAC Name

5-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-2-26-14-5-3-13(4-6-14)15-7-9-17(23)22(21-15)12-11-20-28(24,25)18-10-8-16(19)27-18/h3-10,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOKTFBQKXZDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Pyridazinone Substituent Linker Key Pharmacological Findings
Target Compound : 5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide Thiophene sulfonamide 4-Ethoxyphenyl Ethyl Hypothesized partial agonist/antagonist at 5-HT6 receptors; enhanced lipophilicity vs. methoxy analogs
SB-271046 (5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide) Benzothiophene sulfonamide Methoxyphenyl + piperazine None Inverse agonist at 5-HT6 receptors (pA2: 8.76); high selectivity
E-6801 (imidazo[2,1-b]thiazole-5-sulfonamide derivative) Imidazothiazole sulfonamide Dimethylaminoethyl indole Ethyl Partial agonist (Emax: 120% basal cAMP); efficacy enhanced by forskolin
5b (4-(3-((4-nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) Benzene sulfonamide 4-Nitrobenzyloxy None No direct activity data; nitro group may reduce metabolic stability vs. ethoxy
5-Ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide (CAS 1021056-68-7) Thiophene sulfonamide Phenyl Propyl Propyl linker may increase flexibility; phenyl substituent reduces electron-donating effects vs. ethoxy

Pharmacological Insights

  • Agonist vs. Antagonist Activity :

    • The target compound’s ethoxy group may confer partial agonist behavior similar to E-6801, whereas SB-271046’s piperazine and methoxy groups favor inverse agonism .
    • Substituent electronic effects: Ethoxy (electron-donating) vs. nitro (electron-withdrawing in 5b) alter receptor interaction. For example, nitro groups reduce basal cAMP activity in 5-HT6 ligands .
  • Linker Impact :

    • Ethyl vs. propyl linkers (target vs. compound) affect spatial orientation. Shorter linkers may restrict conformational flexibility, optimizing binding pocket interactions .

Research Findings and Hypotheses

  • 5-HT6 Receptor Modulation : The target compound’s structural analogs show efficacy in cognitive enhancement models (e.g., Morris water maze) . Its ethoxy group may balance lipophilicity and blood-brain barrier penetration.
  • cAMP Pathway Effects: Based on , the ethoxyphenyl-pyridazinone moiety may enhance cAMP production in the presence of forskolin, similar to E-6801 (250% over basal) .

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